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molecular formula C14H13N3O2 B8787176 1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B8787176
M. Wt: 255.27 g/mol
InChI Key: SVAAFUDBDWWJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359381B2

Procedure details

5-Benzoyl-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 13.4a (Intermediate C) (2.33 g, 6.91 mmol), hexamethyldisilazane (2.90 mL, 13.82 mmol) and triethylamine (2.89 mL, 20.73 mmol) were combined in dioxane (20 mL) and the mixture heated at reflux for 22 hours. Further portions of hexamethyldisilazane (2.90 mL, 13.82 mmol) and triethylamine (2.89 mL, 20.73 mmol) were added to allow the reaction to run to completion. The reaction mixture was cooled to room temperature, diluted with EtOAc (150 mL) and washed with 1M HCl (aq) and brine. The organic phases was dried over sodium sulphate and evaporated under vacuum. The residue was triturated with DCM/diethyl ether/hexane to afford the title compound.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
2.89 mL
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Quantity
2.89 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:10](=[O:20])[N:11]([CH3:19])[C:12](=[O:18])[N:13]([CH3:17])[C:14]=1[CH2:15]Br)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)[NH:23][Si](C)(C)C.C(N(CC)CC)C>O1CCOCC1.CCOC(C)=O>[CH3:17][N:13]1[C:14]2=[CH:15][NH:23][C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[C:9]2[C:10](=[O:20])[N:11]([CH3:19])[C:12]1=[O:18]

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(N(C(N(C1CBr)C)=O)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(N(C(N(C1CBr)C)=O)C)=O
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Four
Name
Quantity
2.89 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
2.9 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
2.89 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washed with 1M HCl (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM/diethyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C=2C1=CNC2C2=CC=CC=C2)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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